molecular formula C18H24N4OS B3801579 2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide

2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B3801579
M. Wt: 344.5 g/mol
InChI Key: QSGJFHFULLMHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of high-throughput screening to identify the most effective catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide is unique due to its combination of the thiazole, piperidine, and pyridine rings.

Properties

IUPAC Name

2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13(2)18-21-16(12-24-18)17(23)20-15-7-5-9-22(11-15)10-14-6-3-4-8-19-14/h3-4,6,8,12-13,15H,5,7,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJFHFULLMHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)NC2CCCN(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide
Reactant of Route 5
2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.